molecular formula C14H13FN2O B7511127 N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No. B7511127
M. Wt: 244.26 g/mol
InChI Key: LUTQFJLMUJDLCI-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 is a potent analgesic agent that acts on the nicotinic acetylcholine receptor (nAChR) in the central nervous system.

Mechanism of Action

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide acts on the nAChR in the central nervous system, which is involved in the transmission of pain signals. It selectively activates the α4β2 subtype of the nAChR, which leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the modulation of pain signals and the production of analgesic effects.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to produce potent analgesic effects in animal models of chronic pain. It has also been shown to produce antinociceptive effects in humans. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has a fast onset of action and a relatively short duration of action, which makes it suitable for the treatment of acute pain. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to produce some side effects, such as sedation, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the nAChR, which makes it a useful tool for studying the role of this receptor in pain signaling. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to produce consistent and reproducible effects in animal models of chronic pain. However, N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has some limitations for lab experiments. It has a relatively short duration of action, which makes it difficult to use in long-term studies. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide also has some side effects, which may confound the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide. One direction is the development of new analogs of N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide that have improved pharmacokinetic properties and reduced side effects. Another direction is the investigation of the potential use of N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide in the treatment of other conditions, such as depression and nicotine addiction. Finally, the role of the nAChR in pain signaling is still not fully understood, and further research is needed to elucidate this mechanism and develop new therapeutic agents.
Conclusion:
N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It acts on the nAChR in the central nervous system, which leads to the modulation of pain signals and the production of analgesic effects. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide, including the development of new analogs and the investigation of its potential use in the treatment of other conditions.

Synthesis Methods

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is synthesized by reacting 3-fluorobenzylamine with 3-cyanopyridine-4-carboxylic acid methyl ester in the presence of a base. The resulting intermediate is then treated with methylamine to yield N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide. The synthesis of N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide is also being investigated for its potential use in the treatment of nicotine addiction and depression.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-17(10-11-4-2-6-13(15)8-11)14(18)12-5-3-7-16-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQFJLMUJDLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide

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